molecular formula C14H25NO B14549341 N-Methyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide CAS No. 62280-95-9

N-Methyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B14549341
CAS No.: 62280-95-9
M. Wt: 223.35 g/mol
InChI Key: RABPYMUSNGDJGG-UHFFFAOYSA-N
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Description

N-Methyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide is an organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons. The structure of this compound includes a norbornane skeleton with a carboxamide group, making it a significant compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the following steps:

    Formation of the Norbornane Skeleton: The norbornane skeleton can be synthesized through the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the norbornane derivative with an amine, such as methylamine, under suitable conditions.

    Addition of the 3-Methylbutyl Group: The 3-methylbutyl group is added via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted norbornane derivatives.

Scientific Research Applications

N-Methyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying strained bicyclic systems.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding sites, influencing biological processes. The carboxamide group can form hydrogen bonds and other interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A simpler bicyclic hydrocarbon without the carboxamide group.

    Norbornene: Contains a double bond in the bicyclic structure.

    Norbornadiene: Contains two double bonds in the bicyclic structure.

    2-Methyl-3-methylene-bicyclo[2.2.1]heptane: Similar structure with different substituents.

Uniqueness

N-Methyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific combination of a norbornane skeleton with a carboxamide group and a 3-methylbutyl substituent. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62280-95-9

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

N-methyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C14H25NO/c1-10(2)6-7-14(13(16)15-3)9-11-4-5-12(14)8-11/h10-12H,4-9H2,1-3H3,(H,15,16)

InChI Key

RABPYMUSNGDJGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(CC2CCC1C2)C(=O)NC

Origin of Product

United States

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